N-(furan-2-ylmethyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide
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Overview
Description
N-[(FURAN-2-YL)METHYL]-5-METHYL-1-PHENYL-1H-PYRAZOLE-4-CARBOXAMIDE is a heterocyclic compound that combines a furan ring, a pyrazole ring, and a carboxamide group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(FURAN-2-YL)METHYL]-5-METHYL-1-PHENYL-1H-PYRAZOLE-4-CARBOXAMIDE typically involves the condensation of 5-amino-1H-pyrazole-4-carboxamide with a furan-2-ylmethyl derivative. The reaction is often carried out in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[(FURAN-2-YL)METHYL]-5-METHYL-1-PHENYL-1H-PYRAZOLE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Electrophiles such as halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Furan-2,5-dione derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Halogenated furan derivatives.
Scientific Research Applications
N-[(FURAN-2-YL)METHYL]-5-METHYL-1-PHENYL-1H-PYRAZOLE-4-CARBOXAMIDE has several scientific research applications, including:
Medicinal Chemistry: Potential use as an antibacterial or antifungal agent due to its heterocyclic structure.
Biological Studies: Investigation of its effects on various biological pathways and its potential as a therapeutic agent.
Industrial Applications: Use in the synthesis of other complex organic molecules and as an intermediate in pharmaceutical production.
Mechanism of Action
The mechanism of action of N-[(FURAN-2-YL)METHYL]-5-METHYL-1-PHENYL-1H-PYRAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The furan and pyrazole rings can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific biological context and the compound’s structural features .
Comparison with Similar Compounds
Similar Compounds
N-[(FURAN-2-YL)METHYL]-5-METHYL-1-PHENYL-1H-PYRAZOLE-4-CARBOXAMIDE: shares similarities with other furan and pyrazole derivatives, such as:
Uniqueness
The uniqueness of N-[(FURAN-2-YL)METHYL]-5-METHYL-1-PHENYL-1H-PYRAZOLE-4-CARBOXAMIDE lies in its combined structure, which allows it to exhibit a range of biological activities and chemical reactivity that may not be present in simpler furan or pyrazole derivatives .
Properties
Molecular Formula |
C16H15N3O2 |
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Molecular Weight |
281.31 g/mol |
IUPAC Name |
N-(furan-2-ylmethyl)-5-methyl-1-phenylpyrazole-4-carboxamide |
InChI |
InChI=1S/C16H15N3O2/c1-12-15(16(20)17-10-14-8-5-9-21-14)11-18-19(12)13-6-3-2-4-7-13/h2-9,11H,10H2,1H3,(H,17,20) |
InChI Key |
JQGNSAUMQWFNHP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1C2=CC=CC=C2)C(=O)NCC3=CC=CO3 |
Origin of Product |
United States |
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